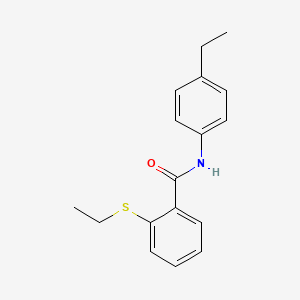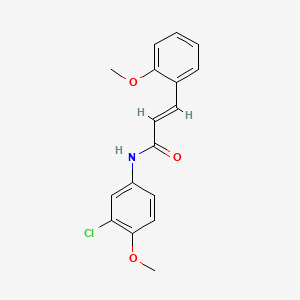![molecular formula C17H16N2O4 B5838870 2-[4-[(4-Acetamidobenzoyl)amino]phenyl]acetic acid](/img/structure/B5838870.png)
2-[4-[(4-Acetamidobenzoyl)amino]phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-Acetamidobenzoyl)amino]phenyl]acetic acid is an organic compound with a complex structure that includes an acetamidobenzoyl group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Acetamidobenzoyl)amino]phenyl]acetic acid typically involves multiple steps. One common method starts with the acylation of 4-aminobenzoic acid to form 4-acetamidobenzoic acid. This intermediate is then coupled with 4-aminophenylacetic acid under specific reaction conditions to yield the target compound. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also critical components of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Acetamidobenzoyl)amino]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[4-[(4-Acetamidobenzoyl)amino]phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Acetamidobenzoyl)amino]phenyl]acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The acetamido group can form hydrogen bonds with active sites of enzymes, while the aromatic rings provide hydrophobic interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzoic acid: Shares the acetamido group but lacks the phenylacetic acid moiety.
4-Aminophenylacetic acid: Contains the phenylacetic acid moiety but lacks the acetamido group.
Para-aminobenzoic acid (PABA): Similar aromatic structure but different functional groups.
Uniqueness
2-[4-[(4-Acetamidobenzoyl)amino]phenyl]acetic acid is unique due to the combination of both acetamido and phenylacetic acid groups, which confer specific chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs.
Properties
IUPAC Name |
2-[4-[(4-acetamidobenzoyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)18-14-8-4-13(5-9-14)17(23)19-15-6-2-12(3-7-15)10-16(21)22/h2-9H,10H2,1H3,(H,18,20)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADZZZVPXXRWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-BROMO-N~1~-[4-({2-[(E)-1-(2-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE](/img/structure/B5838794.png)
![4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5838799.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5838810.png)
![N-[3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5838815.png)
![1-(3-Methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B5838825.png)
![2-(3,4-dimethoxyphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B5838829.png)


![1-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE](/img/structure/B5838858.png)
![N'-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5838863.png)
![isopropyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5838885.png)

![1-isopropyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5838902.png)
![methyl (4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5838909.png)
